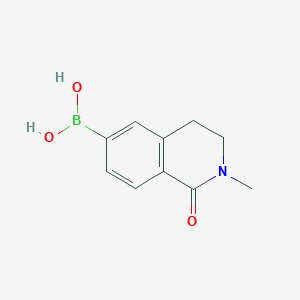
(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid typically involves the reaction of 2-methyl-1-oxo-3,4-dihydroisoquinoline with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and pharmacological properties .
Scientific Research Applications
Chemistry: In organic chemistry, (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its role in Suzuki–Miyaura coupling makes it invaluable for the formation of biaryl compounds .
Biology and Medicine: Its derivatives have shown promise in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable component in the production of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid primarily involves its role as a ligand in catalytic reactions. The boronic acid group can coordinate with metal catalysts, facilitating the formation of carbon-carbon bonds. This coordination is crucial in reactions such as the Suzuki–Miyaura coupling, where the compound acts as a nucleophile, transferring its organic group to the palladium catalyst .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-methylphenylboronic acid
- 2-methylphenylboronic acid
Comparison: Compared to these similar compounds, (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid is unique due to its isoquinoline structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in catalytic reactions, making it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C10H12BNO3 |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-3,6,14-15H,4-5H2,1H3 |
InChI Key |
QEJWTVNQYOJIMV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)N(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


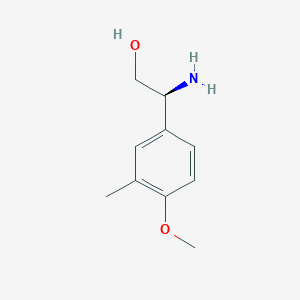


![1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12983105.png)
![4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B12983111.png)
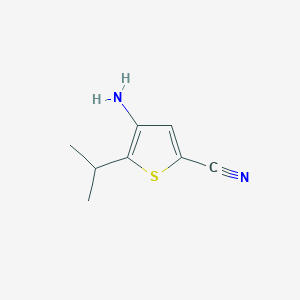

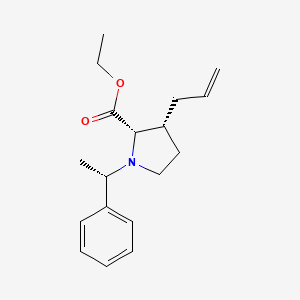
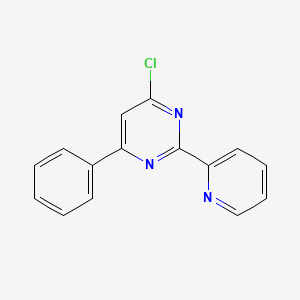
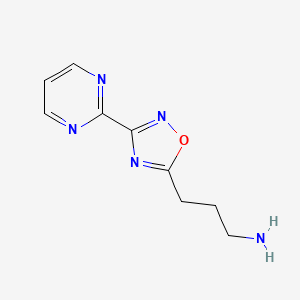
![7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B12983152.png)
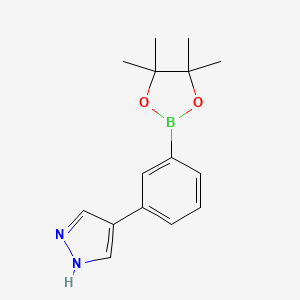
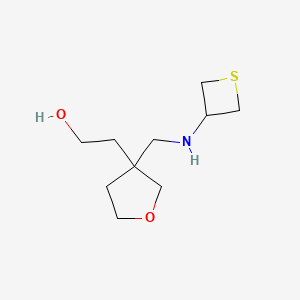
![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B12983181.png)
